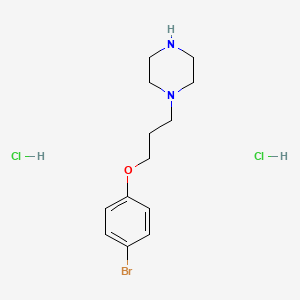

1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-[3-(4-bromophenoxy)propyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O.2ClH/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16;;/h2-5,15H,1,6-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHUCGBZUICCKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCOC2=CC=C(C=C2)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrCl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Key Reaction Parameters for Preparation

| Reaction Step | Reagents | Solvent | Temperature | Duration | Yield (%) |

|---|---|---|---|---|---|

| Chlorination of piperazine | Thionyl chloride, diethanolamine | Chloroform | 75–80°C | 2 hours | 94.1 |

| Formation of chlorinated piperazine | 1-(3-chlorophenyl)-piperazine, 1-bromo-3-chloropropane | Water, acetone | 25–30°C | 15 hours | 72.6 |

| Phenoxy substitution | 4-bromophenol, chlorinated piperazine | DMF/DMSO | 80–120°C | 4–12 hours | Variable |

Chemical Reactions Analysis

1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions are typically carried out under specific conditions, such as controlled temperature and pH, to ensure the desired products are formed.

Scientific Research Applications

Therapeutic Applications

1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

- Neurological Disorders : The compound has been studied for its affinity to sigma receptors, which are implicated in various neurological conditions. Sigma receptors have been identified as targets for drug development aimed at treating depression, anxiety, and schizophrenia. Research indicates that compounds with similar piperazine structures can modulate sigma receptor activity, suggesting that this compound may have similar effects .

- Antitumor Activity : In vitro studies have demonstrated that derivatives of piperazine compounds exhibit antitumor activities against several human cancer cell lines. For instance, compounds that share structural similarities with this compound have shown efficacy against lung, ovarian, and colon cancer cells . The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Drug Development Potential

The unique structural features of this compound make it a valuable scaffold for drug development:

- Lead Compound for Synthesis : Its structure allows for modifications that can enhance selectivity and potency against target receptors. Medicinal chemists are exploring various analogs to optimize their pharmacological profiles .

- Formulation Development : The compound can be incorporated into various pharmaceutical formulations due to its solubility properties. This versatility is essential for developing effective delivery systems that maximize bioavailability and therapeutic efficacy .

Case Studies and Research Findings

Several studies have documented the efficacy of piperazine derivatives similar to this compound:

- A study published in Pharmaceutical Research detailed the synthesis and biological evaluation of piperazine-based compounds showing selective sigma receptor binding and significant antitumor activity against multiple cancer cell lines .

- Another research article highlighted the potential of piperazine derivatives as novel antidepressants, emphasizing their ability to enhance neurochemical signaling pathways related to mood regulation .

Mechanism of Action

The mechanism of action of 1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, such as signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Piperazine Derivatives

Key Observations :

- The target compound’s 4-bromophenoxy group distinguishes it from chloro/fluoro analogs (e.g., compound in ) and heterocyclic substituents (e.g., triazole in ).

- Linker chains vary in length and flexibility (e.g., propyl vs. ethoxyethyl in ), impacting conformational freedom and receptor interactions.

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds

Key Observations :

- The dihydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs (e.g., SC211 in ).

- Nitro-triazole derivatives (e.g., ) exhibit higher melting points (>200°C) due to strong intermolecular interactions.

Pharmacological Profiles

Key Observations :

Biological Activity

1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride is a synthetic compound that belongs to the piperazine class of molecules, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-bromophenoxy group and a propyl chain, which influences its interaction with biological targets. The presence of the bromine atom enhances its lipophilicity and may affect its binding affinity to various receptors.

This compound acts primarily through modulation of neurotransmitter systems. Research indicates that it may interact with dopamine and serotonin receptors, influencing neurotransmitter release and uptake. This mechanism is crucial in understanding its potential effects on mood disorders and neurodegenerative diseases.

Pharmacological Effects

- Antidepressant Activity : Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. This activity is often attributed to their ability to enhance serotonergic and dopaminergic signaling.

- Antitumor Properties : Preliminary investigations suggest that the compound may possess cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HT29) cancer cells. The IC50 values for these activities indicate significant growth inhibition, warranting further exploration in cancer therapy.

- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties, particularly in models of oxidative stress. It appears to mitigate neuronal damage by enhancing antioxidant defenses and reducing apoptosis.

In Vitro Studies

A series of in vitro assays have been conducted to assess the biological activity of this compound:

| Study Type | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 10 | Significant growth inhibition observed |

| Cytotoxicity | HT29 | 15 | Moderate cytotoxic effects noted |

| Neuroprotection | Neuronal Cells | 5 | Reduced oxidative stress markers |

Case Studies

- Antidepressant Effects : In a study involving the administration of related piperazine compounds, significant improvements in depressive-like behaviors were noted in rodent models, correlating with increased levels of serotonin and dopamine in the brain .

- Cancer Treatment Potential : A recent investigation into piperazine derivatives revealed that modifications to the structure could enhance anti-cancer activity. For instance, analogs with increased lipophilicity showed improved efficacy against resistant cancer cell lines .

Q & A

Q. What are the recommended methods for synthesizing 1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride?

- Category : Synthesis and Characterization

- Answer : The synthesis typically involves a multi-step nucleophilic substitution and salt formation. For example:

Alkylation : React 4-bromophenol with 1,3-dibromopropane in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) to form 3-(4-bromophenoxy)propyl bromide .

Piperazine Coupling : Substitute the bromide with piperazine in refluxing acetonitrile or THF, often requiring excess piperazine to minimize side products .

Salt Formation : Treat the free base with concentrated HCl in ethanol to precipitate the dihydrochloride salt, followed by recrystallization for purity .

Validation : Monitor reaction progress via TLC or HPLC. Confirm the final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can solubility and stability of this compound be optimized for in vitro assays?

- Category : Physicochemical Properties

- Answer :

- Solubility : Test solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4). If precipitation occurs, consider co-solvents like PEG-400 or cyclodextrin-based formulations .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis. Degradation pathways (e.g., hydrolysis of the ether bond) may require pH adjustment (stable at pH 4–6) or lyophilization for long-term storage .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- Category : Analytical Method Development

- Answer :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 240–290 nm, typical for aryl bromides) .

- Structural Confirmation :

- NMR : ¹H NMR should show peaks for the piperazine ring (δ 2.5–3.5 ppm), bromophenoxy protons (δ 6.7–7.3 ppm), and propyl chain (δ 1.8–2.2 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ and isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced receptor binding?

- Category : Structure-Activity Relationship (SAR)

- Answer :

Docking Studies : Use software like AutoDock Vina to model interactions between the compound and target receptors (e.g., serotonin receptors, based on phenylpiperazine analogs) .

QSAR Analysis : Corrogate electronic (e.g., Hammett σ for bromophenoxy) and steric parameters (e.g., propyl chain length) with biological activity data to predict optimal substituents .

Experimental Validation : Synthesize top-ranked derivatives and test affinity via radioligand binding assays .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Category : Data Interpretation

- Answer :

- In vitro vs. in vivo Discrepancies :

Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation .

Protein Binding : Use equilibrium dialysis to measure free fraction in plasma; high binding may reduce efficacy .

- Cell-Based vs. Biochemical Assays : Compare potency in cell membranes (receptor density-dependent) and isolated enzyme assays (e.g., phosphodiesterase inhibition) to isolate confounding factors .

Q. How can reaction conditions be optimized to minimize dihydrochloride salt impurities?

- Category : Process Chemistry

- Answer :

- Stoichiometry Control : Use a 2:1 molar ratio of HCl to free base during salt formation to avoid under-/over-hydrochlorination .

- Crystallization Optimization : Screen anti-solvents (e.g., diethyl ether, hexane) to enhance crystal purity. Monitor via powder XRD to confirm salt form .

- Byproduct Analysis : LC-MS to detect alkylation side products (e.g., N-alkylated piperazine derivatives) and adjust reaction time/temperature .

Physical and Chemical Properties Table

Key Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.